molecular formula C8H14ClNS B13542535 4-(Thiophen-2-yl)butan-1-aminehydrochloride

4-(Thiophen-2-yl)butan-1-aminehydrochloride

Cat. No.: B13542535
M. Wt: 191.72 g/mol
InChI Key: NIPGBMLPTSPTJU-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)butan-1-aminehydrochloride is a chemical compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound is particularly interesting due to its potential biological activities and its role in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the condensation reaction of thiophene derivatives with appropriate amine precursors under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(Thiophen-2-yl)butan-1-aminehydrochloride may involve large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-2-yl)butan-1-aminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4-(Thiophen-2-yl)butan-1-aminehydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Properties

Molecular Formula

C8H14ClNS

Molecular Weight

191.72 g/mol

IUPAC Name

4-thiophen-2-ylbutan-1-amine;hydrochloride

InChI

InChI=1S/C8H13NS.ClH/c9-6-2-1-4-8-5-3-7-10-8;/h3,5,7H,1-2,4,6,9H2;1H

InChI Key

NIPGBMLPTSPTJU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CCCCN.Cl

Origin of Product

United States

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